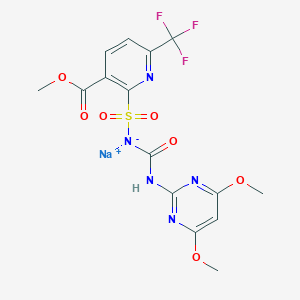

Flupyrsulfuron-methyl sodium

Description

Contextualization within Sulfonylurea Herbicide Class Research

Flupyrsulfuron-methyl (B1329956) sodium belongs to the sulfonylurea class of herbicides, a group renowned for their high efficacy at low application rates. ontosight.aihpc-standards.com The mode of action for this class, including Flupyrsulfuron-methyl sodium, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.ukontosight.ai This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. herts.ac.uk By blocking this enzymatic pathway, sulfonylurea herbicides halt cell division and plant growth, ultimately leading to the death of susceptible weed species.

Research into sulfonylurea herbicides is extensive, focusing on their efficacy, selectivity, and environmental behavior. A significant area of study revolves around the development of weed resistance, a consequence of the repeated use of herbicides with the same mode of action. ontosight.ai This has spurred research into integrated weed management strategies, including the rotation of herbicides with different modes of action and the use of herbicide mixtures to combat resistance. ontosight.ailifescientific.com

Historical Trajectory and Discovery within Agrochemical Science

This compound was introduced around 1998. herts.ac.uk Its development was part of a broader research initiative by DuPont into herbicides that inhibit acetolactate synthetase. This research program was instrumental in advancing the chemistry of sulfonylurea herbicides. The discovery and commercialization of compounds like this compound represented a significant step in providing selective weed control options for cereal farmers. The patent for its preparation was filed by DuPont, with the European Patent EP 502740 and U.S. Patent US 5393734 published in 1992 and 1995, respectively. scielo.br

Scope and Significance of this compound Research in Sustainable Agriculture

The research surrounding this compound is particularly relevant to the principles of sustainable agriculture. A key aspect of its significance lies in its role in managing herbicide-resistant weeds, which pose a serious threat to crop yields and food security. Its effectiveness against certain resistant biotypes makes it a valuable tool in integrated weed management (IWM) programs. IWM emphasizes a combination of cultural, mechanical, and chemical control methods to maintain weed populations below economic injury levels while minimizing environmental impact.

The use of this compound in sequence or combination with herbicides having different modes of action is a critical research area for sustainable resistance management. lifescientific.com Furthermore, its environmental fate, including its persistence and mobility in soil and water, is a major focus of research to ensure its use aligns with sustainable practices. hpc-standards.comresearchgate.net Studies have shown that this compound is generally not persistent in soil and water systems. herts.ac.uk However, its potential to be mobile in soil is a consideration in its environmental risk assessment. herts.ac.uk Research into its degradation pathways and the factors influencing them, such as soil type and pH, is ongoing to refine its use and minimize any unintended environmental consequences. core.ac.uk

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound have been well-documented in scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C15H13F3N5NaO7S | scielo.br |

| Molecular Weight | 487.34 g/mol | scielo.brslu.se |

| Appearance | White powder | slu.se |

| Melting Point | 165-170 °C | slu.se |

| Water Solubility | Moderately soluble | herts.ac.uk |

| pKa | 4.9 | scielo.br |

Environmental Fate: Soil Sorption and Degradation

The behavior of this compound in the soil environment is a critical area of research, determining its persistence and potential for off-site movement.

Sorption, the process by which a chemical binds to soil particles, influences its availability for plant uptake, degradation, and leaching. Research indicates that the sorption of this compound is influenced by soil properties. In a study of acidic pesticides in soils from southern Spain with low organic matter, sorption generally increased in the order dicamba (B1670444) < metsulfuron-methyl (B1676535) < 2,4-D < flupyrsulfuron-methyl-sodium. core.ac.uk Clay content was identified as a primary factor determining the extent of adsorption in these soils. core.ac.uk Another study also highlighted a strong linear relationship between clay content and the sorption distribution coefficients (Kd) of Flupyrsulfuron-methyl-sodium. slu.se

Degradation is the breakdown of the herbicide in the soil, primarily through microbial action and chemical hydrolysis. This compound is considered to have a relatively short residual life in the soil, often less than a month. europa.eu Its degradation rate is influenced by several factors, including soil pH and organic matter content. core.ac.uk A study observed a clear positive correlation between the degradation rate and both clay and organic matter content, while a negative correlation was seen with pH. core.ac.uk The persistence of Flupyrsulfuron-methyl in a sandy loam soil was found to be less than that of metsulfuron-methyl and propoxycarbazone-sodium, with a half-life ranging from 10 to 89 days under specific laboratory conditions. researchgate.net

The table below summarizes findings on the degradation half-life (DT50) from various studies.

| Study Conditions | DT50 (days) | Source(s) |

| Lab studies (20 °C) | 8 - 25 | slu.se |

| Lab studies (10 °C) | 58 | slu.se |

| Field dissipation | 6 - 11 | slu.se |

| Sandy loam soil (15°C) | >10 | researchgate.net |

Properties

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPSVOHVUGMYGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058311 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-54-5 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-, methyl ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Herbicidal Action and Biochemical Pathways

Inhibition of Acetolactate Synthase (ALS) in Susceptible Flora

The primary mode of action for Flupyrsulfuron-methyl (B1329956) sodium is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.ukresearchgate.netadipogen.com This enzyme is a critical component in the biosynthetic pathway of essential amino acids in plants. researchgate.netresearchgate.net Flupyrsulfuron-methyl sodium is absorbed through both the leaves and roots of the plant and is translocated throughout, ensuring its effect on both emerged and emerging weeds.

Sulfonylurea herbicides, including this compound, function by binding to the ALS enzyme. This binding action blocks the enzyme's normal function. These herbicides fit into a cavity at the ALS binding site. researchgate.net The heterocyclic portion of the sulfonylurea molecule, a common structural feature of this class of herbicides, is crucial for this interaction. researchgate.net Molecular docking studies indicate that sulfonylureas occupy a position similar to other commercial ALS-inhibiting herbicides, particularly concerning the heterocyclic ring and the sulfonylurea bridge. rsc.org The binding of these herbicides to the active site is a result of various molecular interactions, including hydrogen bonds and π-π stacking arrangements with specific amino acid residues such as W574, G121, R377, S653, and K256. rsc.org

ALS is the first and rate-limiting enzyme in the pathway for the biosynthesis of the branched-chain amino acids: L-leucine, L-isoleucine, and L-valine. adipogen.comingentaconnect.com By inhibiting ALS, this compound effectively halts the production of these vital amino acids. researchgate.netadipogen.com These amino acids are essential building blocks for proteins and are crucial for cell division and plant growth. The cessation of their synthesis is a direct consequence of the herbicide's action. researchgate.net

Further physiological consequences include the disruption of photosynthesis and respiration systems, which can lead to the degradation of chlorophyll. The inhibition of ALS also impacts protein and DNA synthesis in the meristematic tissues of the plant.

Comparative Analysis of Mode of Action with Other Sulfonylurea Herbicides

This compound shares its primary mode of action—the inhibition of the ALS enzyme—with all other sulfonylurea herbicides. wikipedia.orgweedscience.org This class of herbicides, which includes compounds like metsulfuron-methyl (B1676535), chlorsulfuron, and nicosulfuron, is characterized by its high potency at low application rates. wikipedia.org

| Feature | This compound | Other Sulfonylureas (General) |

| Primary Target | Acetolactate Synthase (ALS) | Acetolactate Synthase (ALS) |

| Effect | Inhibition of branched-chain amino acid synthesis | Inhibition of branched-chain amino acid synthesis |

| Potency | High | Generally High |

| Selectivity | Selective for certain cereal crops | Varies by specific compound |

| Spectrum | Broadleaf and some grassy weeds | Varies by specific compound |

Herbicidal Efficacy Spectrum against Broadleaf and Grassy Weeds

This compound is effective against a range of broadleaf and some grassy weeds in cereal crops. herts.ac.uk Its spectrum of control makes it a valuable tool in integrated weed management programs.

It provides selective post-emergence control of weeds such as Alopecurus myosuroides (black-grass) and Apera spica-venti (loose silky-bent). semanticscholar.org It is also effective against a wide array of broadleaf weeds. semanticscholar.org In some instances, this compound is formulated with other herbicides, such as mesosulfuron-methyl (B1676312), to broaden the spectrum of controlled weeds and provide a synergistic effect. google.com

The following table summarizes some of the key weeds controlled by this compound:

| Weed Type | Species |

| Grassy Weeds | Alopecurus myosuroides (Black-grass) |

| Apera spica-venti (Loose silky-bent) | |

| Broadleaf Weeds | Various broadleaf species |

Biometabolism and Detoxification in Plant Systems

Pathways of Flupyrsulfuron-methyl (B1329956) sodium Metabolism in Crop Species

The detoxification of flupyrsulfuron-methyl sodium in tolerant crop species involves several key metabolic pathways. These pathways transform the herbicidally active molecule into non-toxic metabolites. The primary mechanisms identified are mediated by cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.

Role of Cytochrome P450 Monooxygenases (CYP450s) in Detoxification

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse group of enzymes that play a crucial role in the phase I metabolism of a wide range of xenobiotics, including herbicides. nih.govfigshare.com In the case of sulfonylurea herbicides, CYP450s are known to be involved in detoxification reactions such as hydroxylation and dealkylation. nih.govnih.gov For instance, in maize, CYP450s have been identified as key enzymes in the detoxification of several herbicides. nih.gov While the direct role of CYP450s in the metabolism of flupyrsulfuron-methyl in wheat is an area of ongoing research, O-demethylation has been identified as a significant metabolic pathway in the tolerant weed species Phalaris minor. fao.org This type of reaction is commonly catalyzed by CYP450s. nih.gov

The CYP81A subfamily of cytochrome P450s has been particularly implicated in herbicide tolerance in cereal crops. nih.gov For example, CYP81A9 in maize has been shown to catalyze the metabolism of several acetolactate synthase (ALS) inhibiting herbicides. nih.gov However, specific studies detailing the direct interaction and metabolic activity of CYP81A9 on flupyrsulfuron-methyl in wheat are not extensively available in the current body of scientific literature. The substrate specificity of these enzymes is a key determinant of herbicide selectivity, and further research is needed to elucidate the precise role of CYP81A9 in the detoxification of flupyrsulfuron-methyl in wheat.

Glutathione Conjugation at the Sulfonylurea Bridge Position

Glutathione conjugation is a critical phase II detoxification pathway for many herbicides in plants. nih.govmdpi.com This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the addition of the tripeptide glutathione to an electrophilic center on the herbicide molecule, rendering it more water-soluble and less toxic. nih.govmdpi.com In wheat, the primary initial metabolic pathway for flupyrsulfuron-methyl is glutathione conjugation. fao.org While the exact position of conjugation on the flupyrsulfuron-methyl molecule is a subject of detailed biochemical investigation, for many xenobiotics, this conjugation occurs at an electrophilic site. mdpi.comnih.gov In the case of sulfonylureas, the sulfonylurea bridge can be a site for metabolic attack.

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangement is another potential metabolic pathway for certain chemical compounds. For some sulfonylurea herbicides, hydrolysis can lead to cleavage and contraction of the sulfonylurea bridge, which can be considered a form of rearrangement. nih.gov However, specific evidence for intramolecular rearrangement as a primary metabolic detoxification pathway for flupyrsulfuron-methyl within plant systems has not been prominently reported in the reviewed scientific literature.

Differential Metabolism Rates and Mechanisms in Tolerant vs. Sensitive Plant Species

The basis for the selectivity of flupyrsulfuron-methyl between tolerant crops like wheat and sensitive weed species lies in the significant differences in their ability to metabolize the herbicide.

Rapid Degradation in Tolerant Cereal Crops (e.g., Wheat)

Tolerant cereal crops, most notably wheat (Triticum aestivum), exhibit a remarkable capacity for the rapid metabolism of flupyrsulfuron-methyl. fao.org This rapid detoxification prevents the herbicide from accumulating to phytotoxic levels at its site of action, the acetolactate synthase (ALS) enzyme. The primary mechanism of this rapid metabolism in wheat is glutathione conjugation. fao.org Other tolerant grass species also demonstrate efficient metabolism, although the pathways can differ. For instance, wild oat (Avena fatua) utilizes both glutathione conjugation and O-demethylation to detoxify flupyrsulfuron-methyl. fao.org Similarly, Phalaris minor, another tolerant species, relies on O-demethylation. fao.org

In stark contrast, sensitive weed species metabolize flupyrsulfuron-methyl at a much slower rate. A prime example is black-grass (Alopecurus myosuroides), a sensitive species in which the metabolism of the herbicide is slow, leading to its accumulation and subsequent herbicidal effect. fao.org The differential rates of metabolism are clearly illustrated by the half-life of flupyrsulfuron-methyl in various species.

Metabolic Half-life of Flupyrsulfuron-methyl in Various Plant Species

| Plant Species | Common Name | Tolerance Level | Metabolic Half-life (hours) | Primary Metabolic Pathway(s) |

|---|---|---|---|---|

| Triticum aestivum | Wheat | Tolerant | ≤ 2 | Glutathione Conjugation |

| Avena fatua | Wild Oat | Tolerant | ≤ 2 | Glutathione Conjugation & O-demethylation |

| Phalaris minor | Canary Grass | Tolerant | ≤ 2 | O-demethylation |

| Setaria viridis | Green Foxtail | Moderately Tolerant | 10 | Not specified |

| Alopecurus myosuroides | Black-grass | Sensitive | 20 | Slow metabolism |

Slow Metabolism in Susceptible Weed Biotypes

The selectivity of this compound as an herbicide is fundamentally linked to the differential metabolic rates between tolerant crops and susceptible weed species. fao.org In susceptible weeds, the detoxification process is significantly slower, leading to the accumulation of the active compound at its site of action, the acetolactate synthase (ALS) enzyme. fao.orgwikipedia.org This inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, ultimately causing plant death. wikipedia.org

A notable example of this slow metabolism is observed in the grass weed Alopecurus myosuroides (blackgrass), a species known for its susceptibility to this herbicide. fao.orgherts.ac.uk Research has demonstrated that the metabolic half-life of this compound in Alopecurus myosuroides is approximately 20 hours. fao.org This contrasts sharply with tolerant species like wheat, which can metabolize the compound much more rapidly, with a half-life of less than two hours. fao.org The slow detoxification in susceptible biotypes like blackgrass is a key factor in the herbicide's effectiveness against them. fao.orgnih.gov

Metabolic Half-Life of this compound in Various Plant Species

| Plant Species | Susceptibility/Tolerance | Metabolic Half-Life (hours) | Primary Metabolic Pathway |

|---|---|---|---|

| Alopecurus myosuroides (Blackgrass) | Susceptible | 20 | Slow metabolism |

| Setaria viridis (Green foxtail) | Moderately Tolerant | 10 | Intermediate metabolism |

| Wheat | Tolerant | < 2 | Rapid Glutathione Conjugation |

| Avena fatua (Wild oat) | Tolerant | < 2 | Glutathione Conjugation and O-demethylation |

| Phalaris minor (Canary grass) | Tolerant | < 2 | O-demethylation |

Influence of Environmental Factors on Plant Metabolism of this compound

Temperature-Dependent Detoxification Processes

Environmental conditions, particularly temperature, can significantly influence the rate at which plants metabolize herbicides like this compound. Generally, the biochemical reactions involved in herbicide detoxification are enzyme-mediated and, therefore, temperature-dependent. revistacultivar.com

Low temperatures (below 15°C) can slow down the metabolic processes in plants. revistacultivar.com This reduced rate of detoxification can lead to higher concentrations of the active herbicide within the plant tissues for a longer duration, potentially increasing its phytotoxic effects. revistacultivar.com Conversely, higher temperatures, typically within an optimal range of 25°C to 35°C for enzymatic activity, can accelerate the metabolic breakdown of the herbicide. revistacultivar.com For tolerant plants, this means a more rapid detoxification, while for susceptible weeds, a slightly increased metabolism may not be sufficient to overcome the herbicidal effects. However, the specific impact of temperature on this compound detoxification can vary depending on the plant species and the specific metabolic pathways involved. revistacultivar.com Studies on other sulfonylurea herbicides have shown that lower temperatures can enhance their efficacy due to slower degradation by the target weed. revistacultivar.com

Genetic Determinants of Plant Metabolism and Tolerance

The ability of a plant to metabolize and tolerate this compound is genetically determined. The primary mechanism of metabolic resistance in many weed biotypes involves the enhanced expression of genes encoding specific detoxification enzymes. frontiersin.orgnih.gov This is a form of non-target-site resistance (NTSR), where the herbicide is broken down before it can reach its target enzyme in sufficient quantities. frontiersin.orgucdavis.edu

Key enzyme families implicated in the detoxification of sulfonylurea herbicides include:

Cytochrome P450 monooxygenases (CYPs) : These enzymes are frequently involved in the initial phase of herbicide metabolism, often through oxidation reactions like hydroxylation or O-demethylation. frontiersin.orgnih.govfrontiersin.org For instance, studies on other ALS inhibitors in Alopecurus species have identified specific CYP genes, such as CYP709C56, that are upregulated in resistant populations and are capable of metabolizing the herbicide. nih.govnih.gov

Glutathione S-transferases (GSTs) : These enzymes catalyze the conjugation of glutathione to the herbicide molecule, a crucial step in detoxification that renders the compound more water-soluble and less toxic. frontiersin.orgnih.govmdpi.com

Glucosyltransferases (GTs) and ATP-binding cassette (ABC) transporters : Following initial modification by CYPs or GSTs, GTs can further modify the herbicide metabolite by adding a sugar moiety. frontiersin.orgnih.gov ABC transporters are then often involved in sequestering these conjugated metabolites into the vacuole, away from their site of action in the cytoplasm or chloroplasts. frontiersin.orgnih.gov

The development of resistance in weed populations is often linked to the overexpression of these genes. frontiersin.org While susceptible biotypes possess a basal, slow metabolic rate for this compound, resistant biotypes have evolved enhanced metabolic capabilities, allowing them to survive herbicide application. fao.orgfrontiersin.org

Key Gene Families Involved in Herbicide Metabolism and Tolerance

| Gene/Enzyme Family | Function in Detoxification | Example of Involvement |

|---|---|---|

| Cytochrome P450s (CYPs) | Oxidation (e.g., hydroxylation, O-demethylation) of the herbicide molecule. | Upregulation of specific CYP genes confers resistance to sulfonylurea herbicides in blackgrass and other weeds. frontiersin.orgnih.gov |

| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the herbicide, increasing its solubility and reducing toxicity. | Enhanced GST activity is a known mechanism of non-target-site resistance. frontiersin.orgnih.gov |

| Glucosyltransferases (GTs) | Further modification of herbicide metabolites by adding glucose. | Identified as potentially contributing to metabolic resistance in herbicide-resistant weed populations. frontiersin.orgnih.gov |

| ABC Transporters | Sequestration of herbicide metabolites into the vacuole. | Play a role in compartmentalizing the detoxified herbicide, preventing it from interfering with cellular processes. frontiersin.orgnih.gov |

Environmental Fate and Persistence in Agroecosystems

Degradation Dynamics in Soil Matrices

The persistence of flupyrsulfuron-methyl (B1329956) sodium in soil is relatively low, with studies indicating a dissipation half-life (DT50) ranging from 8 to 26 days in laboratory settings and a faster degradation of 6 to 11 days under field conditions. This variability is influenced by a combination of soil properties and environmental conditions.

Hydrolytic Degradation Pathways

Hydrolysis is a primary mechanism for the degradation of flupyrsulfuron-methyl sodium in soil. This process involves the cleavage of the molecule by water and is significantly influenced by the pH and temperature of the soil environment.

The rate of hydrolysis of this compound is highly dependent on the soil pH. Generally, for sulfonylurea herbicides, chemical hydrolysis is favored in acidic media. Flupyrsulfuron-methyl has been observed to degrade rapidly at 25°C across a pH range of 5 to 9, with a half-life (DT50) ranging from 0.42 to 44 days. More specifically, studies have reported a DT50 of 5.6 days in soil with a pH of 7.9 and 9.4 days at a pH of 8.4.

Under acidic conditions, the primary hydrolytic pathway for sulfonylureas is the cleavage of the sulfonylurea bridge. This reaction is acid-catalyzed and leads to the formation of separate pyridine (B92270) and pyrimidine (B1678525) derivatives. In alkaline conditions, the degradation can also proceed through the cleavage of the sulfonylurea bridge, and for sulfonylureas containing an ester group, such as flupyrsulfuron-methyl, saponification (base-catalyzed hydrolysis of the ester) can also occur, leading to the formation of the corresponding carboxylic acid.

| pH Condition | Predominant Hydrolytic Pathway |

| Acidic | Cleavage of the sulfonylurea bridge |

| Alkaline | Cleavage of the sulfonylurea bridge and potential saponification of the methyl ester group |

Photodegradation Processes in Surface Environments

When this compound is present on the soil surface, it can be degraded by sunlight through a process called photodegradation or photolysis. For other sulfonylurea herbicides, such as bensulfuron-methyl (B33747), studies have shown that the primary photodegradation pathway involves the cleavage of the sulfonylurea bridge. The half-life for the photodegradation of bensulfuron-methyl on the soil surface has been reported to be between 23.1 and 38.9 days under natural sunlight and significantly shorter, between 21.9 and 59.2 hours, under more intense UV light. While specific photodegradation rates for this compound on soil surfaces are not detailed in the available literature, it is expected to undergo similar degradation processes. In aqueous solutions, several photolysis products of this compound have been identified, indicating its susceptibility to breakdown by light.

Formation and Fate of Non-Herbicidal Degradates

The degradation of this compound results in the formation of several non-herbicidal breakdown products, also known as degradates or metabolites. A major degradate identified in field studies is a pyrimidinedione derivative. Other identified environmental transformation products include:

IN-KY374

IN-KV996

S13 (2-amino-4,6-dimethoxypyrimidine)

IN-JE127

IN-KT982

IN-JV460

IN-KC576

IN-KF311

Degradation Half-lives (DT50, DT90) in Laboratory and Field Conditions

The persistence of a pesticide in the environment is commonly expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, and its DT90, the time for 90% dissipation. These values are critical for predicting the potential for carryover to subsequent crops and for assessing long-term environmental exposure.

Under field conditions, flupyrsulfuron-methyl has been observed to degrade relatively quickly. Field dissipation studies have reported DT50 values ranging from 6 to 11 days. europa.eu The corresponding DT90 values in the field are in the range of 35 to 123 days. europa.eu One of the primary degradation products of flupyrsulfuron-methyl is the metabolite IN-JV460. europa.eu The degradation of this metabolite is slower, with estimated field DT50 values for IN-JV460 ranging from 49 to 231 days, with longer half-lives associated with spring applications. europa.eu In laboratory soil studies, the maximum DT50 for IN-JV460 was reported to be as high as 373 days, though further modeling revised this figure to 120 days. europa.eu

It is important to note that the rate of degradation can be influenced by various factors, including soil type, temperature, moisture, and microbial activity. plos.orgepa.gov

Interactive Data Table: Degradation Half-lives of Flupyrsulfuron-methyl and its Metabolite IN-JV460

| Compound | Condition | DT50 (days) | DT90 (days) |

| Flupyrsulfuron-methyl | Field | 6-11 europa.eu | 35-123 europa.eu |

| Metabolite IN-JV460 | Field | 49-231 europa.eu | Not Reported |

| Metabolite IN-JV460 | Laboratory | Up to 373 (revised to 120) europa.eu | Not Reported |

Transport and Mobility in Soil-Water Systems

The movement of flupyrsulfuron-methyl-sodium within the soil and its potential to reach water bodies is a key aspect of its environmental risk profile.

The sorption of pesticides to soil particles is a primary factor controlling their mobility. The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. Flupyrsulfuron-methyl and its metabolites are weakly sorbed to soil. europa.eu The Koc values for flupyrsulfuron-methyl (DPX-KE459) are reported to be between 15 and 23. europa.eu Its metabolites, IN-JV460 and IN-KC576, have Koc values of 148-202 and 19-26, respectively. europa.eu

The chemical nature of soil organic matter (SOM) plays a significant role in the sorption of pesticides. nih.govresearchgate.net The aromatic components of SOM, in particular, have been shown to be good predictors of a soil's capacity to bind nonionic pesticides. nih.govresearchgate.net For sulfonylurea herbicides like metsulfuron-methyl (B1676535), a related compound, mobility generally increases with increasing soil pH and decreasing organic matter content. caws.org.nz

Due to their weak sorption to soil, flupyrsulfuron-methyl and its metabolites have the potential to leach into groundwater. europa.eu Predictive modeling studies have indicated no potential for the parent compound to contaminate groundwater above 0.1 µg/l. europa.eu However, there is some uncertainty regarding the leaching potential of the metabolite IN-KC576. europa.eu While worst-case modeling scenarios suggest concentrations are unlikely to exceed 0.4 µg/l, insufficient data are available to definitively rule out leaching above 0.1 µg/l. europa.eu

An aged soil column leaching study found that the leachate contained 2-6% of the applied radioactivity as the parent compound (DPX-JE138) and 16-32% as the metabolite IN-JV460, with higher values corresponding to faster water flow rates. europa.eu Despite this, field soil dissipation studies did not detect any radioactivity below a depth of 60 cm. europa.eu

Pesticides can be transported from agricultural fields to surface water bodies through runoff. usgs.govmdpi.com The extent of pesticide runoff is influenced by factors such as climate, soil properties, chemical characteristics of the pesticide, and agricultural management practices. usgs.gov While specific studies focusing solely on flupyrsulfuron-methyl-sodium runoff are not detailed in the provided search results, the general principles of herbicide transport in surface runoff are well-established. epa.govnih.gov The amount of herbicide that moves with surface water typically decreases as rainfall or irrigation moves the chemical into the soil profile where it can be adsorbed. epa.gov

Degradation in Aquatic Systems

The fate of flupyrsulfuron-methyl-sodium that reaches aquatic environments is determined by processes such as hydrolysis and metabolism by aquatic organisms.

In general, flupyrsulfuron-methyl-sodium tends not to persist in water-sediment systems. herts.ac.uk The degradation of pesticides in aquatic ecosystems can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. epa.govaidic.it Microbial action is a prominent mode of degradation for sulfonylurea herbicides in both soil and water. epa.gov While specific data on the aerobic and anaerobic aquatic metabolism of flupyrsulfuron-methyl-sodium were not available in the provided search results, related compounds like metsulfuron-methyl are known to degrade through microbial action under both conditions. epa.gov

Bioaccumulation Potential Assessment

The assessment of a chemical's bioaccumulation potential is crucial for understanding its potential to concentrate in organisms and move up the food chain. For pesticides, this is often evaluated by examining the bioconcentration factor (BCF) in fish and the octanol-water partition coefficient (log P or log Kow).

The octanol-water partition coefficient (log P) is a key indicator of a substance's potential to bioaccumulate. A log P value greater than 3 is often used as a trigger for requiring bioconcentration studies in fish, as it suggests a higher affinity for fatty tissues where accumulation can occur.

For this compound, the log P value has been reported to be 1.16 at pH 6 herts.ac.uk. This value is significantly below the threshold of 3, indicating a low potential for bioaccumulation in aquatic organisms. Substances with a low log P are generally more water-soluble and less likely to be stored in the fatty tissues of organisms.

In line with this low log P value, specific bioconcentration studies on this compound have not been widely published or are not publicly available, likely because the initial chemical property screening did not indicate a high risk of bioaccumulation. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment for flupyrsulfuron, which would have included an evaluation of its bioaccumulation potential europa.eu. The lack of significant concern raised in publicly available summaries regarding bioaccumulation further supports the assessment of a low potential.

The following table summarizes the key parameters used in the bioaccumulation potential assessment of this compound.

| Parameter | Value | Interpretation |

| Log P (at pH 6) | 1.16 herts.ac.uk | Low potential for bioaccumulation |

| Bioconcentration Factor (BCF) | No specific value publicly available; expected to be low based on log P. | Low risk of concentration in aquatic organisms |

It is important to note that while the parent compound may have a low bioaccumulation potential, a complete environmental risk assessment would also consider the properties of its major degradation products.

Mechanisms of Herbicide Resistance in Weed Populations

Target-Site Resistance (TSR) to Flupyrsulfuron-methyl (B1329956) sodium

Target-site resistance is the most common mechanism of resistance to ALS inhibitors. nih.gov It arises from genetic modifications at the site of herbicide action, which reduce the binding affinity between the herbicide and the target enzyme, in this case, the ALS enzyme. frontiersin.orgscielo.br

The primary cause of TSR to sulfonylurea herbicides is the occurrence of single nucleotide polymorphisms (SNPs) in the ALS gene. nih.gov These SNPs result in amino acid substitutions at specific, highly conserved domains of the enzyme. mdpi.com Research has identified several key mutations that confer resistance.

Two of the most frequently documented mutations are at positions Proline-197 (Pro197) and Tryptophan-574 (Trp574). mdpi.com

Pro197 Mutations: Substitutions at the Pro197 residue, such as Proline to Threonine (Pro197Thr), Serine (Pro197Ser), Leucine (Pro197Leu), Alanine (Pro197Ala), or Histidine (Pro197His), are known to confer resistance to sulfonylurea herbicides. nih.govmdpi.comfrontiersin.orgnih.gov The Pro-197-Thr mutation, for instance, has been shown to provide broad cross-resistance to various ALS-inhibiting herbicides. frontiersin.orgnih.govresearchgate.net

Trp574Leu Mutation: The substitution of Tryptophan to Leucine at position 574 (Trp574Leu) is considered a highly significant mutation because it can confer broad resistance across all five chemical classes of ALS-inhibiting herbicides. scielo.brnih.govscielo.brweedscience.org This mutation effectively prevents the herbicide from binding to the enzyme. scielo.br

In some cases, weed populations have been identified with double mutations within the ALS gene, such as the simultaneous occurrence of Pro197-Ser and Trp574-Leu. nih.govmdpi.com Such double mutations can lead to extremely high levels of resistance. nih.govmdpi.com Other less frequent but impactful mutations have been found at positions like Ala122, Ala205, Asp376, Arg377, and Ser653. mdpi.comusda.gov

Table 1: Common ALS Gene Mutations Conferring Resistance to Sulfonylurea Herbicides

| Mutation Site | Amino Acid Substitution | Reported Resistance Spectrum | References |

|---|---|---|---|

| Pro197 | Proline → Threonine (Thr) | Broad cross-resistance to ALS inhibitors | frontiersin.orgnih.govresearchgate.net |

| Pro197 | Proline → Serine (Ser) | Resistance to sulfonylureas | mdpi.commdpi.comnih.gov |

| Pro197 | Proline → Alanine (Ala), Histidine (His), Leucine (Leu) | Resistance to sulfonylureas | nih.gov |

| Trp574 | Tryptophan → Leucine (Leu) | High resistance to all five classes of ALS inhibitors | scielo.brnih.govscielo.brweedscience.org |

| Pro197 + Trp574 | Double Mutation (e.g., Pro197Ser + Trp574Leu) | Very high levels of resistance to multiple ALS inhibitors | nih.govmdpi.com |

The functional consequence of mutations in the ALS gene is a dramatically reduced sensitivity of the enzyme to inhibition by flupyrsulfuron-methyl sodium and other sulfonylureas. This can be quantified through in vitro enzyme activity assays, which measure the herbicide concentration required to inhibit 50% of the ALS enzyme's activity (I₅₀).

Studies have consistently shown that ALS enzymes from resistant (R) weed populations have significantly higher I₅₀ values compared to those from susceptible (S) populations. For example, a Bromus japonicus population with a Pro-197-Thr mutation exhibited an ALS enzyme that was 106-fold more tolerant to the sulfonylurea herbicide mesosulfuron-methyl (B1676312) than the enzyme from a susceptible population. frontiersin.org Similarly, another B. japonicus population with a Pro-197-Ser mutation was found to be approximately 130-fold more resistant at the enzyme level. mdpi.com The presence of a double mutation (Pro197-Ser plus Trp574-Leu) in shepherd's-purse (Capsella bursa-pastoris) resulted in resistance levels up to 800-fold for mesosulfuron-methyl and over 1300-fold for tribenuron-methyl. nih.govmdpi.com

Molecular docking analyses predict that these amino acid substitutions alter the binding energy between the herbicide and the enzyme. nih.govfrontiersin.org Changes such as the loss of hydrogen bonds and other molecular interactions weaken the binding of the herbicide to the ALS active site, thereby rendering the enzyme insensitive and allowing it to function even in the presence of the herbicide. nih.gov

Table 2: Comparison of ALS Enzyme Susceptibility in Resistant (R) and Susceptible (S) Weed Biotypes

| Weed Species | ALS Mutation | Herbicide | Fold Resistance (R/S Ratio of I₅₀ values) | References |

|---|---|---|---|---|

| Bromus japonicus | Pro-197-Thr | Mesosulfuron-methyl | 106.1 | frontiersin.org |

| Bromus japonicus | Pro-197-Ser | Flucarbazone-sodium | ~130 | mdpi.com |

| Capsella bursa-pastoris | Pro197-Ser + Trp574-Leu | Mesosulfuron-methyl | 800 | nih.govmdpi.com |

| Capsella bursa-pastoris | Pro197-Ser + Trp574-Leu | Tribenuron-methyl | 1313 | nih.govmdpi.com |

Non-Target-Site Resistance (NTSR) to this compound

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site. mdpi.com Unlike TSR, which is specific to herbicides with the same mode of action, NTSR can confer cross-resistance to herbicides from different chemical classes. nih.govfrontiersin.org

A primary mechanism of NTSR is the enhanced metabolic detoxification of the herbicide. nih.govnih.govbiorxiv.org In resistant plants, the herbicide is broken down into non-toxic metabolites more rapidly than in susceptible plants. researchgate.net This process is often mediated by the increased activity and/or expression of several large enzyme families. frontiersin.orgmdpi.com These enzyme systems, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs), act collectively to detoxify herbicides. nih.govfrontiersin.org Studies on various weed species have shown that resistant populations can metabolize herbicides at a significantly faster rate, reducing the concentration of the phytotoxic compound before it can cause lethal damage. biorxiv.orgresearchgate.net

The cytochrome P450 enzyme superfamily plays a crucial role in the metabolic resistance to many herbicides, including ALS inhibitors like this compound. nih.govuwa.edu.aufrontiersin.org P450s are versatile enzymes that catalyze primary detoxification reactions, such as hydroxylation or dealkylation, making the herbicide molecule less toxic and more susceptible to further degradation. frontiersin.org

Research has identified specific P450 genes that are overexpressed in herbicide-resistant weed populations. For instance, in resistant Alopecurus aequalis, several P450 genes, including CYP709C56, were found to have higher expression levels compared to susceptible plants. nih.govnih.gov Overexpression of a single P450 gene, CYP81A10v7, in transgenic rice conferred a broad cross-resistance profile to herbicides from at least five different modes of action, including the sulfonylurea chlorsulfuron. uwa.edu.au The involvement of P450s is often confirmed experimentally by using P450 inhibitors, such as malathion. mdpi.comnih.gov Pre-treatment with these inhibitors can often reverse or reduce the level of resistance in NTSR populations, demonstrating the critical role of P450-mediated metabolism. mdpi.comfrontiersin.orgbohrium.com

Genetic Basis and Inheritance Patterns of this compound Resistance

Understanding the genetic basis of resistance is vital for predicting its evolution and spread. awsjournal.orgfigshare.com The inheritance patterns of TSR and NTSR differ significantly.

Target-site resistance, resulting from a point mutation in the ALS gene, is typically inherited as a single, nuclear gene trait. awsjournal.orgfigshare.com Studies on resistance to the sulfonylurea herbicide iodosulfuron-methyl sodium in Lolium multiflorum have shown that the resistance trait is conferred by a dominant or semi-dominant allele. awsjournal.org This means that heterozygous individuals (carrying one copy of the resistance allele) can exhibit a high level of resistance, which facilitates the rapid spread of resistance through a population via pollen and seed dispersal.

In contrast, the genetic basis of non-target-site resistance is generally more complex and often polygenic, involving multiple genes with smaller, additive effects. frontiersin.orgucdavis.edu NTSR mechanisms like enhanced metabolism are thought to arise from standing genetic variation within a population, with selection acting on multiple gene loci simultaneously. ucdavis.edu This complexity makes NTSR more difficult to study and manage compared to the simpler monogenic inheritance of TSR. nih.govfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mesosulfuron-methyl |

| Tribenuron-methyl |

| Iodosulfuron-methyl sodium |

| Chlorsulfuron |

| Flucarbazone-sodium |

Population Dynamics and Spatial Distribution of Resistant Biotypes

The dynamics of weed populations resistant to this compound are characterized by a notable increase in frequency and density in areas with repeated use of ALS-inhibiting herbicides. Research has shown that the distribution of resistant Alopecurus myosuroides plants within a single field can be highly variable and patchy. ahdb.org.uk Field studies have identified that the highest proportions of resistant individuals are often concentrated in specific areas, with lower levels of resistance found across the entire field. ahdb.org.uk This uneven distribution suggests that the spread of resistance may occur through both seed dispersal from resistant parent plants and independent evolution of resistance in different parts of a field.

The spatial pattern of resistant biotypes is influenced by various factors, including seed movement through agricultural machinery, wind, and water, as well as the history of herbicide application in different field sections. Understanding these spatial dynamics is crucial for developing targeted weed management strategies to contain the spread of resistance.

Evolution of Resistance in Key Weed Species (e.g., Alopecurus myosuroides)

The evolution of resistance to this compound in Alopecurus myosuroides is a clear example of rapid adaptation under strong selection pressure. The widespread use of ALS inhibitors has led to the selection of pre-existing resistant individuals within the weed population. mdpi.com

Target-Site Resistance (TSR): One of the primary evolutionary pathways to resistance is the development of mutations in the ALS gene, which encodes the target enzyme for this compound. Specific point mutations can alter the herbicide's binding site on the ALS enzyme, reducing its efficacy. In UK populations of A. myosuroides, a single point mutation at the Proline 197 (Pro197) position of the ALS gene has been identified in individuals highly resistant to sulfonylurea herbicides, including Flupyrsulfuron-methyl. ahdb.org.uk Another mutation at the Tryptophan 574 (Trp574) position has also been linked to resistance to ALS inhibitors. mdpi.com Enzyme assays have confirmed that these mutations result in an altered form of the ALS enzyme that is less susceptible to inhibition by sulfonylureas. ahdb.org.uk The inheritance of this form of resistance is often conferred by a single, dominant nuclear allele. ahdb.org.uk

Non-Target-Site Resistance (NTSR): A more complex and increasingly prevalent mechanism is NTSR, which often involves enhanced metabolic detoxification of the herbicide. mdpi.com In this case, resistant plants are able to break down the this compound into non-toxic metabolites more rapidly than susceptible plants. This mechanism is particularly concerning as it can confer broad cross-resistance to a range of herbicides with different modes of action. frontiersin.org Studies have shown that repeated applications of ALS inhibitors can select for NTSR mechanisms. mdpi.com

The table below summarizes the key resistance mechanisms observed in Alopecurus myosuroides in response to this compound.

| Resistance Mechanism | Description | Key Findings |

| Target-Site Resistance (TSR) | Mutations in the ALS gene alter the herbicide's binding site. | Point mutations at Pro197 and Trp574 codons are common in resistant A. myosuroides. ahdb.org.ukmdpi.com This leads to a less sensitive ALS enzyme. ahdb.org.uk |

| Non-Target-Site Resistance (NTSR) | Enhanced metabolic detoxification of the herbicide. | Resistant plants metabolize this compound more rapidly. This mechanism can confer broad cross-resistance. mdpi.comfrontiersin.org |

Cross-Resistance Patterns with Other ALS-Inhibiting Herbicides

A significant concern with the evolution of resistance to this compound is the high potential for cross-resistance to other ALS-inhibiting herbicides. This phenomenon occurs when a single resistance mechanism confers resistance to multiple herbicides within the same mode of action group.

Research has demonstrated that A. myosuroides populations with NTSR selected by mesosulfuron (B3052292) + iodosulfuron also exhibit cross-resistance to Flupyrsulfuron-methyl and other ALS inhibitors from different chemical sub-groups, even without prior exposure to these specific herbicides. mdpi.com This indicates that the enhanced metabolic pathways can degrade a range of sulfonylurea and other ALS-inhibiting herbicides.

The table below illustrates the cross-resistance patterns observed in Alopecurus myosuroides populations resistant to ALS inhibitors.

| Herbicide Sub-group | Example Compounds | Cross-Resistance with Flupyrsulfuron-methyl |

| Sulfonylureas (SU) | Mesosulfuron-methyl, Iodosulfuron-methyl sodium | High |

| Triazolopyrimidines (TP) | Pyroxsulam | Observed in NTSR populations mdpi.com |

| Sulfonylaminocarbonyl-triazolinones (SCT) | Propoxycarbazone | Observed in NTSR populations mdpi.com |

| Imidazolinones (IMI) | Imazamox | Observed in NTSR populations mdpi.com |

Field experiments have shown that herbicide systems based on Flupyrsulfuron-methyl+metsulfuron-methyl (B1676535) can result in poor control of black-grass populations that are already resistant or less sensitive to other ALS inhibitors. nih.gov This underscores the practical implications of cross-resistance in weed management. The selection for NTSR by one ALS inhibitor can rapidly reduce the effectiveness of other herbicides in the same class, limiting weed control options for farmers. mdpi.com

Ecotoxicological Impact on Non Target Organisms

Aquatic Organism Ecotoxicity

The potential for Flupyrsulfuron-methyl (B1329956) sodium to affect aquatic life is a key area of its environmental profile. Its effects vary significantly among different types of aquatic organisms.

Algae and Aquatic Plant Sensitivity and Growth Inhibition

Flupyrsulfuron-methyl sodium is recognized as being highly toxic to algae and aquatic plants. herts.ac.uk This is consistent with its herbicidal mode of action, which targets a plant-specific enzyme. herts.ac.uk Studies have shown that aquatic macrophytes, like duckweed, can be particularly sensitive to sulfonylurea herbicides. nih.gov

Research has established specific toxicity values for representative species. For the green alga Selenastrum capricornutum, the acute EC50 (the concentration causing a 50% effect on growth) for the technical active substance is 3.7 µg/L, with a No Observed Effect Concentration (NOEC) of 0.51 µg/L. herts.ac.uk The aquatic plant, duckweed (Lemna gibba), is also highly sensitive, with a 14-day EC50 of 2.5 µg/L and a NOEC of 0.49 µg/L for the technical active substance. herts.ac.uk The toxicity of one of its metabolites, IN-JV460, was found to be less than that of the parent compound for Selenastrum capricornutum, with an EC50 of 10.1 µg/L. herts.ac.uk The toxicity of Flupyrsulfuron-methyl has been observed to decrease at lower temperatures, which is attributed to the reduced growth rate of the plants. mdpi.com

| Organism | Species | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Green Alga | Selenastrum capricornutum | Acute EC50 | 3.7 | herts.ac.uk |

| Green Alga | Selenastrum capricornutum | NOEC | 0.51 | herts.ac.uk |

| Aquatic Plant (Duckweed) | Lemna gibba | 14-day EC50 | 2.5 | herts.ac.uk |

| Aquatic Plant (Duckweed) | Lemna gibba | 14-day NOEC | 0.49 | herts.ac.uk |

Effects on Fish and Aquatic Invertebrates (e.g., Daphnia)

In contrast to its high toxicity to aquatic plants, this compound is considered to be toxic to fish and aquatic invertebrates like Daphnia at concentrations in the mg/L range. herts.ac.uk This suggests a lower acute risk to these organisms under typical exposure scenarios. herts.ac.uk

For the rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (lethal concentration for 50% of the test population) is reported to be greater than 100 mg/L. For the water flea (Daphnia magna), a key aquatic invertebrate indicator species, the 48-hour EC50 for immobilization is also greater than 100 mg/L. These values indicate low acute toxicity to these species. Furthermore, studies on metabolites formed in water (IN-KV994 and IN-KF526) showed no acute effects on fish or Daphnia at the highest concentrations tested. herts.ac.uk

| Organism | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >100 | herts.ac.uk |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | 48-hour EC50 | >100 | herts.ac.uk |

Terrestrial Organism Ecotoxicity

The impact of this compound extends to the terrestrial environment, where soil organisms, pollinators, and birds may be exposed.

Soil Macro- and Mesofauna Impacts (e.g., Earthworms)

The risk to earthworms from this compound has been characterized differently in various assessments. Some data sources indicate a high alert for chronic ecotoxicity to earthworms. herts.ac.uk However, a scientific opinion from the EU's Scientific Committee on Plants concluded that based on newly submitted data, no significant long-term risks to earthworms are likely to arise from the use of flupyrsulfuron-methyl at the recommended treatment rates. herts.ac.uk

For the earthworm species Eisenia fetida, the acute toxicity (14-day LC50) in artificial soil is reported as > 500 mg/kg soil. The chronic toxicity, which assesses reproductive effects, shows a No Observed Effect Concentration (NOEC) of 2.15 mg/kg soil.

| Organism | Species | Endpoint | Value (mg/kg soil) | Reference |

|---|---|---|---|---|

| Earthworm | Eisenia fetida | 14-day LC50 | >500 | |

| Earthworm | Eisenia fetida | Reproduction NOEC | 2.15 |

Pollinator (e.g., Honey Bee) Toxicity Assessment

Direct toxicity to pollinators such as the honey bee (Apis mellifera) is a critical consideration for pesticides applied to flowering crops or in areas where bees forage. For this compound, the acute contact toxicity is low. The 48-hour acute contact LD50 (the lethal dose for 50% of the test population) for honey bees is greater than 25 µg per bee. herts.ac.uk Similarly, the acute oral LD50 is reported to be greater than 100 µg per bee. These values suggest a low acute risk to honey bees from direct contact or ingestion.

| Organism | Species | Endpoint | Value (µg/bee) | Reference |

|---|---|---|---|---|

| Honey Bee | Apis mellifera | 48-hour Acute Contact LD50 | >25 | herts.ac.uk |

| Honey Bee | Apis mellifera | 48-hour Acute Oral LD50 | >100 |

Avian Exposure and Effects

The risk to birds from this compound has been evaluated through acute oral and dietary toxicity studies. These tests help determine the potential hazard from birds consuming contaminated food or water. The acute oral LD50 for the Bobwhite quail (Colinus virginianus) is greater than 2250 mg/kg of body weight, indicating very low acute oral toxicity.

Dietary studies provide insight into the effects of longer-term exposure through food. The 8-day dietary LC50 for the Mallard duck (Anas platyrhynchos) is greater than 5620 mg/kg of diet, and for the Bobwhite quail, it is also greater than 5620 mg/kg of diet. These findings collectively suggest a low acute and short-term dietary risk to avian species.

| Organism | Species | Endpoint | Value (mg/kg) | Reference |

|---|---|---|---|---|

| Upland Game Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2250 mg/kg bw | |

| Waterfowl | Anas platyrhynchos (Mallard Duck) | 8-day Dietary LC50 | >5620 mg/kg diet | |

| Upland Game Bird | Colinus virginianus (Bobwhite Quail) | 8-day Dietary LC50 | >5620 mg/kg diet |

Influence of Adjuvants and Formulation Components on Ecotoxicity

While specific studies on the ecotoxicological effects of adjuvants in this compound formulations are not extensively detailed in the provided search results, general principles from related compounds and adjuvant research offer significant insights. For instance, studies on other sulfonylurea herbicides like metsulfuron-methyl (B1676535) have shown that the addition of adjuvants, such as mineral oil, can enhance the product's ecotoxicity. nih.gov Research has demonstrated that while the herbicide alone might cause avoidance behavior in soil invertebrates only at very high concentrations, the addition of an adjuvant can increase this avoidance response even at predicted field application rates. nih.gov This suggests that the adjuvant itself can possess toxic properties or can increase the bioavailability of the active ingredient to non-target organisms. nih.gov

Generally, adjuvants can inadvertently increase the adverse effects of the active ingredient on non-target organisms. frontiersin.org Surfactants, a common type of adjuvant, can be toxic to aquatic life, including invertebrates, fish, and amphibians. frontiersin.org The increased spreading ability provided by some adjuvants, like organosilicones, can lead to unintended runoff if not applied correctly. usda.gov Therefore, a comprehensive environmental risk assessment must consider the toxicity of the entire formulation, not just the active substance in isolation. frontiersin.orgfrontiersin.org The lack of public disclosure of all formulation ingredients often constrains a full assessment of the total chemical load on the environment. frontiersin.org

| Stickers/Spreaders | Increase adhesion to surfaces and can reduce evaporation, potentially prolonging exposure for non-target organisms. | usda.gov |

Risk Assessment Methodologies and Regulatory Implications

The risk assessment for pesticides like flupyrsulfuron-methyl is a comprehensive process guided by regulatory frameworks to evaluate potential harm to humans and the environment. europa.eucabidigitallibrary.org This process involves evaluating a dossier of studies and literature to determine reliable endpoints for use in regulatory risk assessment. europa.eu

In the European Union, the European Food Safety Authority (EFSA) conducted a peer review of the risk assessment for flupyrsulfuron-methyl-sodium. europa.eucabidigitallibrary.org The evaluation was based on its representative uses as a herbicide on cereals. europa.eucabidigitallibrary.org The risk assessment identified several areas of concern regarding the compound's impact on non-target organisms. europa.eu

A significant finding was the high risk to aquatic organisms, particularly algae and aquatic plants, which are highly sensitive to flupyrsulfuron-methyl-sodium. europa.euherts.ac.uk The assessment also highlighted a high potential for groundwater contamination by several of its metabolites, with exposure levels potentially exceeding the parametric drinking water limit of 0.1 µg/L. europa.eu Furthermore, chronic high ecotoxicity to earthworms was noted. herts.ac.uk

These risk assessments utilize specific methodologies and analytical methods to ensure the quality and reliability of the data. europa.eu For instance, liquid chromatography with tandem mass spectrometry (LC/MS/MS) is an adequate enforcement methodology for monitoring residues. regulations.gov

Table 2: Summary of Risk Assessment Findings and Regulatory Status for Flupyrsulfuron-methyl

| Risk Assessment Area | Key Findings | Regulatory Outcome (EU) | References |

|---|---|---|---|

| Aquatic Organisms | High risk identified, especially for algae and aquatic plants. | Non-renewal of approval. | herts.ac.uk, europa.eu |

| Groundwater | High potential for exposure above the drinking water limit from several metabolites. | Non-renewal of approval. | europa.eu |

| Soil Organisms | High chronic ecotoxicity identified for earthworms. | Non-renewal of approval. | herts.ac.uk |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Flupyrsulfuron-methyl |

| Metsulfuron-methyl |

| Halosulfuron-methyl |

| Glyphosate (B1671968) |

| Imidacloprid |

| Spinosad |

| Thifensulfuron methyl |

| Triflusulfuron-methyl |

| N-methyl-2-pyrrolidone |

| 2-butoxyethanol |

| 1,4-dioxane |

| Ammonium nitrate |

| Ammonium sulfate |

| Diazinon |

| Pirimiphos-methyl |

| Diclofenac |

| Nicosulfuron |

| S-metolachlor |

| Iodosulfuron-methyl-sodium |

| Ioxynil |

| Ipconazole |

| Ipfencarbazone |

| Iprovalicarb |

| Iprobenfos |

| Foramsulfuron |

| Amidosulfuron |

| Sulfosulfuron |

| Flupyradifurone |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of the target analyte from complex sample components before its detection and quantification.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely available technique for the quantification of Flupyrsulfuron-methyl (B1329956) sodium. The method is predicated on the principle that the compound can absorb light in the UV spectrum. Following chromatographic separation on a suitable column, typically a reversed-phase C18, the eluent passes through a UV detector set to a wavelength where the analyte exhibits maximum absorbance.

This method is frequently used for analyzing formulations and for residue analysis in less complex matrices like soil. For instance, Flupyrsulfuron-methyl sodium can be used as a reference standard for its determination in soil samples using HPLC-UV. rfppl.co.in While reliable, the sensitivity and selectivity of HPLC-UV may be limited in complex matrices due to potential interferences from co-extracting compounds that absorb at similar wavelengths.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 150 mm × 4.6 mm, 5 µm) | Separates the analyte from other matrix components. |

| Mobile Phase | Acetonitrile/Water mixture with pH modifier (e.g., formic acid or phosphate (B84403) buffer) | Carries the sample through the column and influences separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection Wavelength | Set at maximum absorbance (~220-340 nm) | Quantifies the analyte based on its light absorption. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

For trace-level quantification in complex food and environmental matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method. Its superior sensitivity and selectivity allow for the detection of residues at nanogram-per-liter concentrations. nih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by tandem mass spectrometry.

The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Flupyrsulfuron-methyl are monitored. This process virtually eliminates matrix interference, providing highly reliable and defensible data. The precursor ion for Flupyrsulfuron-methyl is often the protonated molecule [M+H]⁺ at m/z 466.06, which fragments into specific product ions upon collision-induced dissociation. nih.gov Method validation for pesticide residues using HPLC-MS/MS generally demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.99, and recoveries in the acceptable range of 70-120%. nih.gov

| Validation Parameter | Typical Performance Metric | Significance |

|---|---|---|

| Linearity (R²) | > 0.995 | Ensures a proportional response of the instrument to concentration. |

| Limit of Quantification (LOQ) | < 10 µg/kg in many matrices | The lowest concentration that can be reliably quantified. |

| Accuracy (Recovery) | 70% - 120% | Indicates how much of the known spiked analyte is detected. |

| Precision (RSD) | < 20% | Measures the repeatability of the analytical method. |

Sample Preparation Techniques for Complex Matrices

The quality of analytical results is heavily dependent on the sample preparation step, which aims to extract the analyte from the matrix and remove interfering substances. Modern techniques focus on improving efficiency and reducing the use of hazardous organic solvents.

Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-based UAE) is an innovative and environmentally friendly "green" chemistry approach to sample preparation. mjcce.org.mk This method utilizes ionic liquids—salts that are liquid at low temperatures—as extraction solvents, often in combination with ultrasound to enhance extraction efficiency. Ionic liquids offer advantages such as low vapor pressure, high thermal stability, and tunable solvent properties.

The process involves mixing the sample with a selected ionic liquid and subjecting it to ultrasonic waves. The ultrasound creates acoustic cavitation, which disrupts the sample matrix and accelerates the mass transfer of the analyte into the ionic liquid phase. Key parameters that are optimized include the type and volume of the ionic liquid, extraction time and temperature, and ultrasonic power. herts.ac.uk This technique holds significant potential for extracting polar herbicides like this compound from soil and plant matrices with high efficiency.

Matrix Solid Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample homogenization, extraction, and cleanup into a single step. cambridge.org In a typical MSPD procedure, a solid or semi-solid sample is blended in a mortar with a solid-phase sorbent (such as silica (B1680970) or C18-bonded silica), which acts as an abrasive to break down the sample structure. capes.gov.br The resulting homogenous mixture is then packed into a column. Analytes can be selectively eluted by passing specific solvents through the column, while interferences are retained on the sorbent. cambridge.org This technique is particularly effective for complex matrices and significantly reduces the amount of solvent and time required compared to classical methods. analyzeseeds.com

Microwave-Assisted Extraction (MAE) is another advanced extraction technique that uses microwave energy to heat the solvent and sample, thereby accelerating the extraction of analytes from the matrix. nih.gov The focused heating mechanism can dramatically reduce extraction times from hours to minutes while decreasing solvent consumption. MAE is highly efficient for extracting organic compounds from environmental samples and can be a valuable tool for the initial extraction of this compound before further cleanup and analysis. nih.gov

Spectroscopic and Optical Methods for Detection

While chromatography remains the dominant analytical technique, spectroscopic and optical methods offer alternative or complementary approaches, particularly for screening and rapid detection purposes.

One advanced technique applicable to non-fluorescent sulfonylureas is Photochemically-induced fluorescence (PIF) . This method involves UV irradiation of the herbicide to produce highly fluorescent derivatives, which can then be measured using spectrofluorometry. nih.gov The use of micellar media can further enhance the fluorescence signal, leading to detection limits in the low nanogram-per-milliliter range for some sulfonylureas. nih.govmjcce.org.mk

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent another important optical detection method. These assays use the high specificity of antibody-antigen binding. nih.gov An antibody specific to the target herbicide is developed and used to create a competitive assay where the amount of bound enzyme-labeled antigen is inversely proportional to the concentration of the herbicide in the sample. The final detection is colorimetric, measured by a spectrophotometer. Immunoassays are valuable for rapid screening of a large number of samples due to their high throughput and simplicity. nih.gov

Furthermore, the development of optical biosensors presents a frontier in chemical detection. These devices combine a biological recognition element (like an antibody or enzyme) with an optical transducer. nih.gov Detection principles can include surface plasmon resonance (SPR), fluorescence, or colorimetry to generate a signal when the analyte binds to the sensor surface. mdpi.commdpi.com Optical biosensors offer the potential for real-time, portable, and highly sensitive detection of pesticides like this compound directly in environmental samples. mdpi.com

Fluorescence-Based Detection Strategies

A review of current scientific literature indicates a lack of published, specific fluorescence-based detection strategies for this compound. While fluorescence spectroscopy is a powerful tool for detecting certain classes of pesticides, often utilizing mechanisms such as fluorescence quenching or enhancement through interactions with nanoparticles, quantum dots, or molecularly imprinted polymers, these methodologies have not been explicitly developed or validated for the direct analysis of this compound. Research in this area is focused on other compounds, such as organophosphorus and glyphosate (B1671968) herbicides. Therefore, there are currently no established fluorescence-based protocols for the routine detection of this specific compound.

Development and Validation of Analytical Methods for Environmental Monitoring

The primary analytical technique for the determination of this compound in environmental samples is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS). europa.eu This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in environmental matrices.

The development of these methods involves several key steps:

Sample Extraction: For aqueous samples, solid-phase extraction (SPE) is commonly employed. nih.gov For soil and other solid matrices, an extraction technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is frequently utilized. The QuEChERS method involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts and a clean-up phase with dispersive SPE (d-SPE) to remove interfering matrix components. nih.govmdpi.com

Chromatographic Separation: Reversed-phase liquid chromatography, often using a C18 column, is used to separate this compound from other compounds in the sample extract before it enters the mass spectrometer. nih.gov

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound, which provides a high degree of certainty in identification and quantification, even in complex samples. europa.eu

Method validation is performed to ensure the reliability of the results. According to regulatory guidelines, validation assesses several key performance parameters. Data for sulfonylurea herbicides, which are chemically similar to this compound, demonstrate the typical performance of these analytical methods.

| Matrix | Parameter | Typical Value | Reference |

|---|---|---|---|

| Water | Limit of Quantification (LOQ) | 0.005 - 0.2 µg/L | nih.gov |

| Mean Recovery (%) | 70 - 120% | nih.gov | |

| Precision (RSD %) | ≤ 20% | nih.gov | |

| Soil | Limit of Quantification (LOQ) | 0.1 - 5.0 µg/kg | nih.gov |

| Mean Recovery (%) | 80 - 110% | nih.gov | |

| Precision (RSD %) | ≤ 15% | nih.gov |

Quantification of this compound and its Degradates in Environmental Samples

For comprehensive environmental risk assessment, it is necessary to monitor not only the parent compound, this compound, but also its significant degradation products (metabolites). europa.eu The environmental fate of this compound leads to the formation of several key degradates through processes like hydrolysis and microbial action. herts.ac.ukacs.org

The European Food Safety Authority (EFSA) has identified the major metabolites relevant for monitoring in soil and water. europa.eu The analytical methods described in the previous section (HPLC-MS/MS) are developed to simultaneously quantify the parent herbicide and these specified degradates. The "residue definition" for monitoring purposes in soil and groundwater includes Flupyrsulfuron-methyl and its primary metabolite, TFDA-amide. europa.eu

The analytical procedure involves extracting the soil or water sample and analyzing the extract by LC-MS/MS. By using specific MRM transitions for each compound, the method can distinguish and individually quantify the parent molecule and its degradates in a single chromatographic run. This capability is essential for accurately assessing the total environmental burden and persistence of the herbicide.

| Compound Name | Compound Code / Abbreviation | Role |

|---|---|---|

| This compound | DPX-KE459 | Parent Herbicide |

| [2-(Aminosulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylic acid] | TFDA-amide | Major Soil and Water Degradate |

| [2-Amino-4,6-dimethoxypyrimidine] | ADMP | Minor Degradate |

The quantification in environmental samples relies on matrix-matched calibration curves to compensate for any signal suppression or enhancement caused by the sample matrix, ensuring accurate and reliable results. nih.gov

Synthesis, Derivatization, and Structure Activity Relationships

Synthetic Pathways and Key Intermediates

The general synthesis of such sulfonylurea herbicides typically involves the coupling of a substituted pyridinesulfonamide with a pyrimidinyl isocyanate or a related reactive intermediate. The specific pathway for flupyrsulfuron-methyl-sodium leads to the formation of flupyrsulfuron-methyl (B1329956), which is then converted to its sodium salt. drugfuture.comnih.gov

Table 1: Key Intermediates and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester | Key intermediate for the pyridine-sulfonyl portion |

| 2-amino-4,6-dimethoxypyrimidine | Precursor for the pyrimidine (B1678525) ring portion |

Structural Modification Strategies for Enhanced Activity or Selectivity

The modification of the sulfonylurea structure is a key strategy for developing new herbicides with improved activity, selectivity, or a different weed control spectrum. Structure-activity relationship (SAR) studies on the broader sulfonylurea class have revealed several important factors. For instance, while many commercial sulfonylureas feature a pyrimidine or triazine ring with disubstitution at the meta positions, studies have shown that this is not an absolute requirement for herbicidal activity. nih.gov Research on monosubstituted sulfonylurea analogs has demonstrated potent inhibition of the target enzyme, acetohydroxyacid synthase (AHAS). nih.gov

For the sulfonylurea class, key structural considerations for activity include:

Substituents on the Aryl Ring: The nature and position of substituents on the aryl (in this case, pyridine) ring significantly influence herbicidal activity.

The Sulfonylurea Bridge: Modifications to the bridge can affect the molecule's conformation and binding affinity to the target enzyme.

Substituents on the Heterocyclic Ring: The pattern of substitution on the pyrimidine ring is crucial for high efficacy. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have shown that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor properties are critical for the interaction between sulfonylurea herbicides and the AHAS enzyme. nih.gov These findings guide the rational design of new derivatives with potentially enhanced performance.

Role of Trifluoromethylpyridine Moiety in Bioactivity and Degradation

The herbicidal selectivity of flupyrsulfuron-methyl-sodium between crops like wheat and sensitive weed species is attributed to differential metabolism rates. Wheat can rapidly metabolize and degrade the herbicide, rendering it inactive, whereas sensitive weeds metabolize it very slowly, leading to the inhibition of the AHAS enzyme and subsequent plant death. wikipedia.org